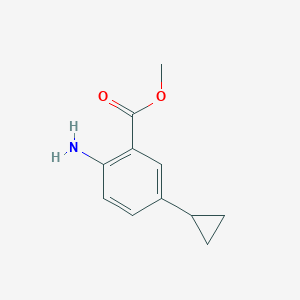
Methyl 2-amino-5-cyclopropylbenzoate
説明
Methyl 2-amino-5-cyclopropylbenzoate is a chemical compound with the molecular formula C11H13NO2 . It is a bicyclic aromatic compound.
Synthesis Analysis
The synthesis of this compound involves a mixture of methyl 2-amino-5-bromobenzoate, cyclopropylboronic acid, K3PO4, Pd(AcO)2, P(Cy)3 in toluene and water. This mixture is heated for 2 hours at 100°C under a nitrogen atmosphere. The reaction mixture is then filtered and the organic phase is separated and evaporated, yielding the product .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.23 . Other physical and chemical properties like melting point, boiling point, density, and toxicity information are not available in the retrieved results .科学的研究の応用
Novel Antitumor Properties
Research on similar compounds has shown that novel 2-(4-aminophenyl)benzothiazoles, which share structural similarities with Methyl 2-amino-5-cyclopropylbenzoate, exhibit selective and potent antitumor properties. The antitumor activity is achieved through mechanisms such as cytochrome P450 1A1 induction and metabolism into active metabolites. For instance, amino acid conjugation to the primary amine function of these compounds has been used to enhance water solubility and stability, leading to significant antitumor effects in preclinical models (Bradshaw et al., 2002).
Catalytic Applications
This compound, due to its structural features, may find applications in catalysis, similar to the use of related compounds. For example, nano α-Al2O3 supported ammonium dihydrogen phosphate has been employed as a novel and heterogeneous catalyst for the synthesis of various derivatives, including tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing the compound's potential in facilitating catalytic reactions (Maleki & Ashrafi, 2014).
Molecular Interaction and DNA Adduct Formation
The interaction with DNA and subsequent DNA adduct formation is a critical aspect of the antitumor mechanism of related compounds. Studies have shown that 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole and its derivatives induce DNA damage and cell cycle arrest in tumor cells, with the aryl hydrocarbon receptor pathway playing a significant role in this process. These findings highlight the compound's potential in targeting specific pathways for antitumor activity (Trapani et al., 2003).
Synthesis and Characterization
Synthetic pathways and characterization of similar compounds provide insights into the chemical properties and potential applications of this compound. For instance, the synthesis of chloranthraniliprole from related precursors demonstrates the feasibility of generating complex molecules with potential insecticidal properties, underscoring the diverse applications of these chemical structures (Zheng Jian-hong, 2012).
特性
IUPAC Name |
methyl 2-amino-5-cyclopropylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-8(7-2-3-7)4-5-10(9)12/h4-7H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMVDJYEJUQWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2471872.png)
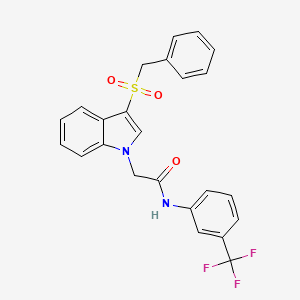
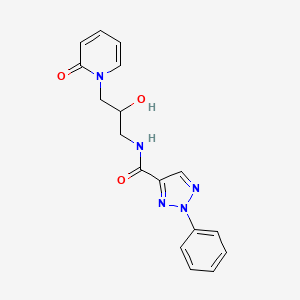
![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2471875.png)
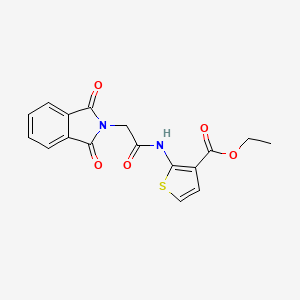
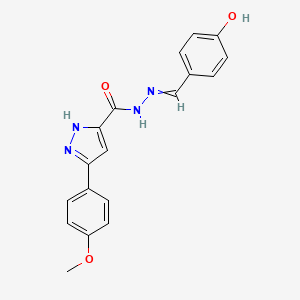

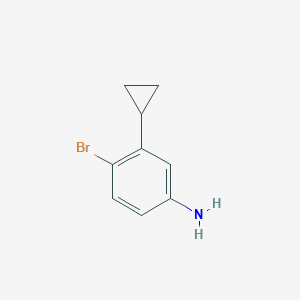
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2471881.png)
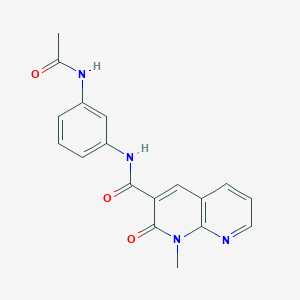
![8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471883.png)
![1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2471887.png)
![4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471888.png)

